5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
The compound 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic molecule that belongs to the class of pyrimidinetriones This compound features a bromophenyl group attached to a pyrimidine ring, which is further substituted with oxoethyl and dimethyl groups
Scientific Research Applications
5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
Pharmacokinetics, or how the body affects a drug, involves absorption, distribution, metabolism, and excretion (ADME). These properties can greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of a compound’s action can vary widely depending on its specific targets and mode of action. It could lead to the inhibition or activation of certain cellular processes, potentially resulting in therapeutic effects .
The action environment, or the conditions under which a drug is administered, can also influence its efficacy and stability. Factors such as temperature, pH, and the presence of other substances can affect a drug’s stability and how well it works .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multi-step process:
Claisen-Schmidt Condensation: This step involves the condensation of 4-bromobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form a chalcone intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxoethyl group can be involved in oxidation-reduction reactions.
Condensation Reactions: The pyrimidinetrione core can participate in further condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 1,3-Dimethylbarbituric acid derivatives
Uniqueness
5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-16-12(19)10(13(20)17(2)14(16)21)7-11(18)8-3-5-9(15)6-4-8/h3-6,10H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQRLJQKQYQDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)CC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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